![molecular formula C6H6BrNO3 B1182232 Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium CAS No. 196-07-6](/img/structure/B1182232.png)

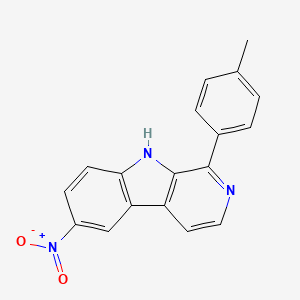

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

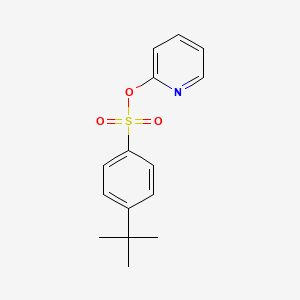

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex organic compound that belongs to the class of phenoxazines . Phenoxazines are known for their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They exhibit a diverse range of biological properties, such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Synthesis Analysis

The synthesis of phenoxazine derivatives has been a subject of interest due to their wide range of applications. Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in the literature . The synthesis of these compounds often involves the condensation of 1,2-diamines with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, is complex. The IUPAC Standard InChI for a related compound, phenothiazine, is InChI=1S/C12H9NS/c1-3-7-11-9 (5-1)13-10-6-2-4-8-12 (10)14-11/h1-8,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Phenoxazine derivatives have been synthesized through various chemical reactions. For instance, one-pot synthesis of benzo[a]pyrano[2,3-c]phenazines was reported, wherein the condensation reaction of 1,2-diamines and 2-hydroxy-1,4-naphthoquinone proceeded in the presence of acetic acid at room temperature .Physical And Chemical Properties Analysis

Phenoxazine derivatives exhibit unique physical and chemical properties that make them suitable for various applications. For instance, they are known to have a significant role in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .作用机制

未来方向

The future directions in the research of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, involve the development of novel photosensitizers for cancer treatment . There is also a need for more frequent reviews of the work done in this area, given the numerous applications of these compounds in both medicinal and industrial fields .

属性

IUPAC Name |

2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUPNZCCHURFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12NO+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyl]carbamate](/img/no-structure.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)